

Check Availability & Pricing

# Stevioside E: A Toxicological and Safety Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Stevioside E** is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As with other steviol glycosides, it is utilized as a high-intensity, zero-calorie sweetener. The toxicological and safety profile of **Stevioside E** is primarily established through a read-across approach from the extensive data available for the major steviol glycosides, namely stevioside and rebaudioside A, and their common metabolite, steviol. This approach is scientifically justified by the shared metabolic fate of all steviol glycosides, which are hydrolyzed to steviol by the gut microbiota.

Global regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have established a group Acceptable Daily Intake (ADI) for all steviol glycosides of 4 milligrams per kilogram of body weight per day, expressed as steviol equivalents.[1][2][3] This ADI is based on the no-observed-adverse-effect level (NOAEL) derived from a comprehensive review of toxicological studies. Extensive testing has demonstrated that steviol glycosides are not genotoxic, carcinogenic, or associated with any reproductive or developmental toxicity.[1][3]

This technical guide provides a comprehensive overview of the available toxicological data for steviol glycosides, with the understanding that these findings are applicable to **Stevioside E**. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological and experimental pathways.



#### Introduction to Stevioside E

**Stevioside E** is one of the many diterpene glycosides responsible for the sweet taste of stevia leaves.[4] Structurally, all steviol glycosides share a common aglycone, steviol, with different sugar moieties attached. This structural similarity and common metabolic pathway are the basis for the collective safety assessment of this class of compounds.

#### **Metabolism and Pharmacokinetics**

The toxicological profile of steviol glycosides is intrinsically linked to their metabolism in the human body.

#### **Metabolic Pathway**

Steviol glycosides, including **Stevioside E**, are not hydrolyzed by digestive enzymes in the upper gastrointestinal tract and are not absorbed intact to any significant extent.[5] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to their common aglycone, steviol.[6] Steviol is then absorbed from the colon, metabolized in the liver primarily to steviol glucuronide, and subsequently excreted in the urine.[6] This metabolic pathway is consistent across different steviol glycosides.[1][7]



Click to download full resolution via product page

Metabolic Pathway of Stevioside E.

# **Toxicological Profile**

The safety of steviol glycosides has been evaluated through a comprehensive battery of toxicological studies.

#### **Acute Toxicity**

Steviol glycosides exhibit very low acute oral toxicity.



| Compound   | Species                | Route | LD50         | Reference                   |
|------------|------------------------|-------|--------------|-----------------------------|
| Stevioside | Mouse, Rat,<br>Hamster | Oral  | > 15 g/kg bw | (Toskulkao et al.,<br>1997) |
| Steviol    | Hamster (male)         | Oral  | 5.2 g/kg bw  | (Toskulkao et al.,<br>1997) |
| Steviol    | Hamster (female)       | Oral  | 6.1 g/kg bw  | (Toskulkao et al.,<br>1997) |
| Steviol    | Rat, Mouse             | Oral  | > 15 g/kg bw | (Toskulkao et al.,<br>1997) |

Experimental Protocol: Acute Oral Toxicity Study of Stevioside

Test Substance: Stevioside

Species: Mice, Rats, and Hamsters of both sexes.

· Administration: Single oral gavage.

• Dosage: Up to 15 g/kg body weight.

• Observation Period: 14 days.

- Endpoints: Clinical signs of toxicity, mortality, and gross necropsy at the end of the observation period.
- Results: No mortality or clinical signs of toxicity were observed at the highest dose tested.

## **Subchronic and Chronic Toxicity & Carcinogenicity**

Long-term studies have not shown any evidence of toxicity or carcinogenicity for steviol glycosides. The NOAEL from a 2-year rat carcinogenicity study with stevioside is the basis for the established ADI.[1][3]



| Study<br>Type                                | Species         | Compoun<br>d | Duration  | NOAEL               | Key<br>Findings                                                                | Referenc<br>e            |
|----------------------------------------------|-----------------|--------------|-----------|---------------------|--------------------------------------------------------------------------------|--------------------------|
| Chronic Toxicity & Carcinogen icity          | Rat (F344)      | Stevioside   | 2 years   | 967 mg/kg<br>bw/day | No<br>evidence of<br>carcinogeni<br>city.                                      | (Toyoda et<br>al., 1997) |
| Chronic<br>Toxicity &<br>Carcinogen<br>icity | Rat<br>(Wistar) | Stevioside   | 24 months | 600 mg/kg<br>bw/day | No<br>treatment-<br>related<br>neoplastic<br>or non-<br>neoplastic<br>changes. | (Xili et al.,<br>1992)   |

Experimental Protocol: 2-Year Carcinogenicity Study of Stevioside in Rats

- Test Substance: Stevioside (95.6% purity).
- Species: F344 rats (50 males and 50 females per group).
- Administration: In the diet.
- Dosage Levels: 0%, 0.1%, 0.3%, and 1.0% in the diet (equivalent to approximately 0, 40, 120, and 400 mg/kg bw/day for males and 0, 50, 150, and 500 mg/kg bw/day for females).
   An additional study used dietary concentrations up to 2.5%, leading to the established NOAEL of 967 mg/kg bw/day.[3]
- Duration: 24 months for females, 22 months for males.
- Endpoints: Survival, body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive range of tissues.
- Results: No stevioside-related increases in the incidence of any tumor type were observed.
   The NOAEL was determined to be the highest dose tested in the pivotal study, 2.5% in the diet, which is equivalent to 967 mg stevioside/kg bw/day.[3]





Click to download full resolution via product page

Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

### Genotoxicity



#### Foundational & Exploratory

Check Availability & Pricing

A comprehensive set of in vitro and in vivo studies has been conducted to assess the genotoxic potential of stevioside and its metabolite, steviol. The overall weight of evidence indicates that steviol glycosides are not genotoxic.[1][3]



| Assay                                                    | Test<br>System                                                                     | Compoun<br>d | Concentr<br>ation/Dos<br>e | Metabolic<br>Activatio<br>n | Result   | Referenc<br>e              |
|----------------------------------------------------------|------------------------------------------------------------------------------------|--------------|----------------------------|-----------------------------|----------|----------------------------|
| Bacterial<br>Reverse<br>Mutation<br>Assay<br>(Ames test) | S.<br>typhimuriu<br>m TA98,<br>TA100,<br>TA1535,<br>TA1537; E.<br>coli WP2<br>uvrA | Stevioside   | Up to 5000<br>μ g/plate    | With and<br>without S9      | Negative | (Suttajit et<br>al., 1993) |
| In vitro Chromoso mal Aberration Test                    | Chinese<br>Hamster<br>Lung<br>(CHL) cells                                          | Stevioside   | Up to 1.25<br>mg/mL        | With and<br>without S9      | Negative | (Ishidate et<br>al., 1984) |
| In vivo<br>Micronucle<br>us Test                         | Mouse<br>bone<br>marrow                                                            | Stevioside   | Up to 8000<br>mg/kg bw     | N/A                         | Negative | (Suttajit et<br>al., 1993) |
| Bacterial<br>Reverse<br>Mutation<br>Assay<br>(Ames test) | S.<br>typhimuriu<br>m TA98,<br>TA100,<br>TA1535,<br>TA1537; E.<br>coli WP2<br>uvrA | Steviol      | Up to 5000<br>μ g/plate    | With and<br>without S9      | Negative | (Pezzuto et<br>al., 1985)  |
| In vitro Chromoso mal Aberration Test                    | Chinese<br>Hamster<br>Lung<br>(CHL) cells                                          | Steviol      | 125-500<br>μg/mL           | With S9                     | Positive | (Ishidate et<br>al., 1984) |
| In vivo<br>Micronucle                                    | Mouse<br>bone                                                                      | Steviol      | Up to 8000<br>mg/kg bw     | N/A                         | Negative | (Pezzuto et al., 1985)     |



us Test

marrow

While some in vitro studies on steviol showed positive results for clastogenicity at high concentrations with metabolic activation, these findings were not replicated in in vivo studies. This suggests that the in vitro effects are not expressed in a whole animal system.

Experimental Protocol: In Vivo Micronucleus Assay

- Test Substance: Stevioside or Steviol.
- Species: Male and female mice (e.g., ddY or B6C3F1).
- Administration: Typically oral gavage or intraperitoneal injection.
- Dosage Levels: A range of doses up to a maximum tolerated dose or a limit dose (e.g., 2000 or 5000 mg/kg bw). A positive control (e.g., mitomycin C) and a vehicle control are included.
- Sampling Time: Bone marrow is typically collected at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeat-dose study.
- Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The
  ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of
  cytotoxicity.
- Results: No significant increase in the frequency of micronucleated PCEs was observed in animals treated with stevioside or steviol compared to the vehicle control group.

#### **Reproductive and Developmental Toxicity**

Multiple studies in animals have not shown any adverse effects of steviol glycosides on reproduction or development.



| Study Type                         | Species | Compound          | NOAEL<br>(Maternal<br>and<br>Developme<br>ntal)   | Key<br>Findings                                                                        | Reference                          |
|------------------------------------|---------|-------------------|---------------------------------------------------|----------------------------------------------------------------------------------------|------------------------------------|
| Two-<br>generation<br>Reproduction | Rat     | Rebaudioside<br>A | 100,000 ppm<br>(approx.<br>7,700 mg/kg<br>bw/day) | No adverse effects on mating, fertility, or offspring development.                     | (Curry et al.,<br>2008)            |
| Development<br>al Toxicity         | Rat     | Stevioside        | 1000 mg/kg<br>bw/day                              | No<br>teratogenic<br>effects.                                                          | (Usami et al.,<br>1995)            |
| Development<br>al Toxicity         | Hamster | Steviol           | 250 mg/kg<br>bw/day                               | No<br>teratogenic<br>effects;<br>maternal and<br>fetal toxicity<br>at higher<br>doses. | (Wasuntaraw<br>at et al.,<br>1998) |

Experimental Protocol: Two-Generation Reproductive Toxicity Study

Test Substance: Rebaudioside A.

• Species: Wistar rats.

Administration: In the diet.

• Dosage Levels: 0, 25,000, 50,000, and 100,000 ppm.

 Study Design: F0 parental animals are exposed for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation is selected from the offspring and is also exposed through maturity, mating, and production of the F2 generation.



- Endpoints: Detailed observations of parental animals and offspring, including clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and litter observations. Gross and histopathological examination of reproductive organs.
- Results: No adverse effects on any reproductive or developmental parameters were observed at any dose level.

# **Acceptable Daily Intake (ADI)**

Based on the comprehensive toxicological database, regulatory agencies have established a group ADI for all steviol glycosides.

JECFA and EFSA ADI: 4 mg/kg body weight/day (expressed as steviol equivalents).[1][2]

This ADI is based on the NOAEL of 967 mg stevioside/kg bw/day (which corresponds to 388 mg steviol equivalents/kg bw/day) from a 2-year rat carcinogenicity study, with the application of a 100-fold safety factor.[3]

#### Conclusion

The toxicological and safety profile of **Stevioside E** is well-established through the extensive data available for the broader class of steviol glycosides. The common metabolic pathway, which results in the formation of steviol from all steviol glycosides in the gut, provides a strong scientific basis for this read-across approach. The existing data from acute, subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies consistently demonstrate the safety of steviol glycosides for human consumption at the established ADI of 4 mg/kg bw/day (as steviol equivalents). Therefore, **Stevioside E** is considered safe under its intended conditions of use as a sweetener.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Safety of steviol glycosides as a food additive | EFSA [efsa.europa.eu]
- 2. WHO | JECFA [apps.who.int]
- 3. ec.europa.eu [ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 6. Safety evaluation of steviol glycoside preparations, including rebaudioside AM, obtained by enzymatic bioconversion of highly purified stevioside and/or rebaudioside A stevia leaf extracts PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of change in specifications for steviol glycosides (E 960) | EFSA [efsa.europa.eu]
- To cite this document: BenchChem. [Stevioside E: A Toxicological and Safety Evaluation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2950371#stevioside-e-toxicology-and-safety-evaluation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com